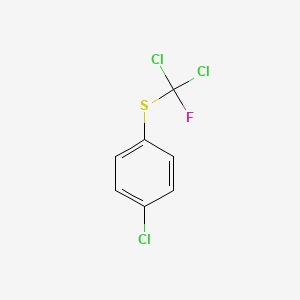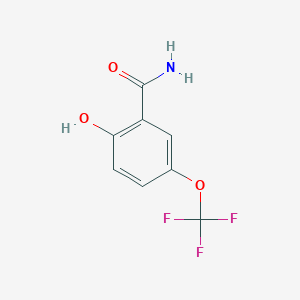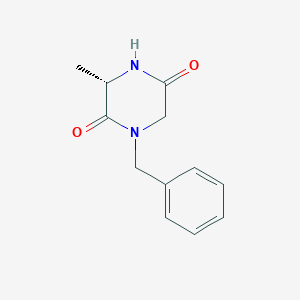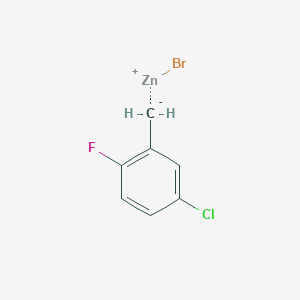![molecular formula C9H10F3NO B6318394 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol CAS No. 1595889-36-3](/img/structure/B6318394.png)
1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol is a compound that contains a trifluoromethyl group and a pyridine ring . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol is characterized by the presence of a fluorine atom and a pyridine in its structure . The InChI code for this compound is 1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(15-7-8)16-5-3-9(17)4-6-16/h1-2,7,9,17H,3-6H2 .
Chemical Reactions Analysis
Trifluoromethylpyridines, including 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol, have been used in the development of many agrochemical and pharmaceutical compounds . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
科学研究应用
Agrochemical Industry
1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol: and its derivatives play a significant role in the agrochemical industry. They are primarily used in the development of pesticides and herbicides that protect crops from pests and diseases. The trifluoromethyl group in these compounds is known to enhance the biological activity, making them more effective as agrochemicals .
Pharmaceutical Development
In the pharmaceutical sector, this compound is utilized as an intermediate in the synthesis of various drugs. Its derivatives have been found in antiviral and antitumor agents, with a number of them currently undergoing clinical trials. The unique physicochemical properties conferred by the trifluoromethyl group are believed to contribute to the therapeutic efficacy of these drugs .
Materials Science
The compound’s derivatives are also explored in materials science for their potential use in creating novel materials. Their unique properties can contribute to the development of advanced materials with specific desired characteristics, such as increased durability or enhanced electrical conductivity .
Catalysis
In catalysis, 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol derivatives can act as catalysts or components of catalyst systems. They are involved in various chemical reactions where they can increase the rate of reaction without being consumed in the process .
Molecular Recognition
The compound’s derivatives are studied for their ability to bind selectively to specific molecules, which is crucial in molecular recognition processes. This application is particularly relevant in the design of sensors and assays for detecting the presence of various substances .
Natural Product Synthesis
Finally, these derivatives are valuable in the synthesis of natural products. They can be used to introduce fluorine atoms into complex organic molecules, which can significantly alter the physical and chemical properties of these natural products, potentially leading to new applications .
安全和危害
The safety data sheet for a similar compound, Chloro-5-(trifluoromethyl)pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
未来方向
Trifluoromethylpyridines, including 1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .
作用机制
Mode of Action
Based on the mode of action of similar compounds, it is likely that this compound interacts with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to cell death .
Pharmacokinetics
The strength of the carbon-fluorine bond in trifluoromethyl-containing compounds generally confers stability, suggesting that this compound may have good bioavailability .
Result of Action
Based on the action of similar compounds, it can be inferred that this compound may lead to cell death by disrupting energy production through the inhibition of mitochondrial complex i .
Action Environment
It is known that the physicochemical properties of fluorine and the unique characteristics of the pyridine moiety in trifluoromethylpyridine compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
属性
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-8(14)7-4-3-6(5-13-7)9(10,11)12/h3-5,8,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJFLSAFBXHFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

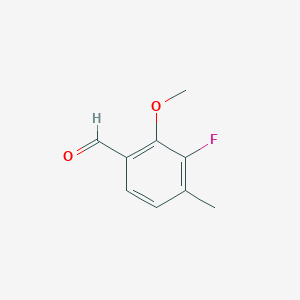
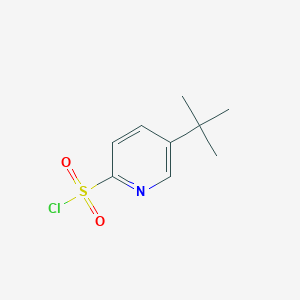
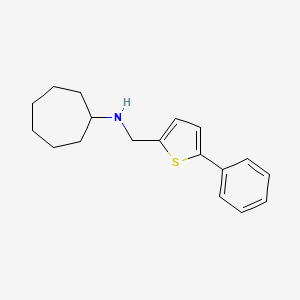
![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318337.png)
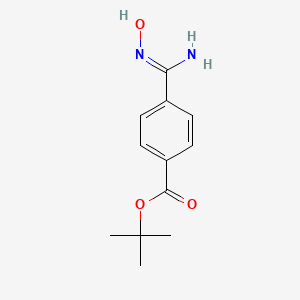
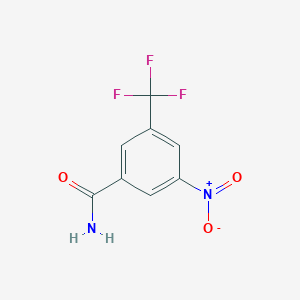
![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)

